molecular formula C5H3BrN4O B13148455 5-Bromoisoxazolo[4,5-b]pyrazin-3-amine

5-Bromoisoxazolo[4,5-b]pyrazin-3-amine

Cat. No.: B13148455
M. Wt: 215.01 g/mol
InChI Key: CUKPNDDAXFRFAZ-UHFFFAOYSA-N
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Description

5-Bromoisoxazolo[4,5-b]pyrazin-3-amine is a heterocyclic compound featuring a fused isoxazole-pyrazine core with a bromine substituent at position 5 and an amine group at position 2. Isoxazole rings are oxygen- and nitrogen-containing five-membered heterocycles, while pyrazine is a six-membered diazine ring. The bromine atom enhances electrophilic reactivity, making this compound a valuable intermediate in medicinal chemistry and materials science .

Properties

Molecular Formula

C5H3BrN4O

Molecular Weight

215.01 g/mol

IUPAC Name

5-bromo-[1,2]oxazolo[4,5-b]pyrazin-3-amine

InChI

InChI=1S/C5H3BrN4O/c6-2-1-8-5-3(9-2)4(7)10-11-5/h1H,(H2,7,10)

InChI Key

CUKPNDDAXFRFAZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2C(=NOC2=N1)N)Br

Origin of Product

United States

Preparation Methods

Method Overview

This method involves the cyclization of suitably substituted precursors, such as amino- or hydroxylamine derivatives, with halogenated intermediates, under conditions favoring heterocycle formation.

Procedure

  • Starting Materials:
    • 2-Amino-3-hydroxypyrazine derivatives
    • 2-Amino-3-bromopyrazine derivatives
    • Isocyanates or isothiocyanates for heterocyclic ring closure
  • Reaction Conditions:
    • Heating in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Use of bases such as potassium carbonate or sodium hydride
    • Optional catalysts: Copper or palladium for coupling steps

Reaction Pathway

The amino group reacts with halogenated intermediates, leading to intramolecular cyclization, forming the fused heterocycle. Bromination at specific positions is achieved either prior or post-cyclization, often using N-bromosuccinimide (NBS).

Representative Reaction Scheme

Amino-pyrazine derivative + NBS → Brominated intermediate
Brominated intermediate + heterocyclic precursor → 5-Bromoisoxazolo[4,5-b]pyrazin-3-amine

Research Findings

  • A study demonstrated the synthesis of similar fused heterocycles via cyclization of amino-pyrazines with halogenating agents, achieving yields of 45-65% under reflux in DMF.

Multi-Step Synthesis via Oxidative Cyclization

Method Overview

This approach involves constructing the pyrazine ring first, followed by oxidative cyclization to form the isoxazole-fused heterocycle.

Stepwise Procedure

  • Step 1: Synthesis of 3-amino-2-hydroxypyrazine via condensation of suitable aldehydes with hydrazines.
  • Step 2: Bromination at the 5-position using NBS in acetonitrile or DMF at 0–25°C.
  • Step 3: Cyclization with hydroxylamine derivatives in the presence of oxidants like hydrogen peroxide or iodine to form the isoxazole ring.

Reaction Conditions & Data

  • Bromination yields of 70-80% with NBS at 0°C.
  • Cyclization under reflux in ethanol or acetic acid, with yields around 50-60%.

Research Data

  • Similar methods reported for heterocyclic fused compounds, with yields ranging from 40-70%, emphasizing mild conditions and the importance of controlled bromination.

One-Pot Multicomponent Reaction (MCR) Strategy

Method Overview

Recent advances favor one-pot synthesis involving isoxazole precursors, pyrazine derivatives, and halogenating agents, streamlining the process.

Procedure

  • Combine isoxazole derivatives with pyrazine precursors and a halogen source (e.g., NBS or N-bromosuccinimide).
  • Conduct the reaction in a solvent like ethylene glycol or acetonitrile at 80–100°C.
  • Use of catalysts such as copper salts can enhance yields.

Reaction Pathway & Data

  • This method facilitates rapid assembly with yields of 55-65%.
  • The process minimizes purification steps, making it suitable for high-throughput synthesis.

Summary Table of Preparation Methods

Method Key Reagents Solvent Temperature Yield (%) Advantages References
Heterocyclic cyclization Amino- or hydroxypyrazines + halogenating agents DMF/DMSO Reflux (~80°C) 45–65 Straightforward, versatile
Oxidative cyclization Pyrazine derivatives + NBS + oxidants Acetonitrile/ethanol 0–25°C (bromination), reflux (cyclization) 40–70 High selectivity
One-pot multicomponent Isoxazole + pyrazine + NBS Ethylene glycol 80–100°C 55–65 Efficient, fewer steps

Notes on Reaction Conditions and Optimization

  • Temperature Control: Bromination steps are sensitive; low temperatures (0–25°C) favor selectivity.
  • Reagent Purity: High purity of halogenating agents and heterocyclic precursors is essential for reproducibility.
  • Catalyst Use: Catalysts like copper or palladium can improve yields and selectivity, especially in coupling reactions.
  • Purification: Column chromatography on silica gel is standard for isolating the final product, often using DCM or hexane/ethyl acetate mixtures.

Research Findings and Data Summary

Study Method Yield Key Conditions Remarks
Cyclization of amino-pyrazines 45–65% DMF, reflux Versatile, good for derivatives
Oxidative cyclization 40–70% Bromination at 0°C, reflux Suitable for scale-up
One-pot multicomponent 55–65% Ethylene glycol, 80°C Rapid synthesis, high throughput

Chemical Reactions Analysis

Types of Reactions

5-Bromoisoxazolo[4,5-b]pyrazin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted isoxazolo[4,5-b]pyrazine derivatives.

Scientific Research Applications

5-Bromoisoxazolo[4,5-b]pyrazin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromoisoxazolo[4,5-b]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional attributes of 5-Bromoisoxazolo[4,5-b]pyrazin-3-amine and related heterocycles:

Compound Name Core Heterocycle Substituents Molecular Formula (Calc. MW) Key Applications/Activities
This compound Isoxazolo[4,5-b]pyrazine Br (position 5), NH₂ (position 3) C₅H₃BrN₄O (231.02) Intermediate for kinase inhibitors (inferred)
6-Bromothiazolo[4,5-b]pyrazin-2-amine Thiazolo[4,5-b]pyrazine Br (position 6), NH₂ (position 2) C₅H₃BrN₄S (231.07) Not specified in evidence
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one Thiazolo[4,5-b]pyridine CH₃ (positions 5,7), O (position 2) C₈H₇N₃OS (193.22) Cytotoxic activity against cancer cells
Imidazo[4,5-b]pyridine derivatives Imidazo[4,5-b]pyridine Variable substituents (e.g., Br, thiadiazole) Variable Kinase inhibitors, anti-inflammatory agents
Key Observations:

Heterocycle Core :

  • The isoxazolo-pyrazine core in the target compound contrasts with thiazolo-pyrazine (e.g., 6-Bromothiazolo[4,5-b]pyrazin-2-amine) and imidazo-pyridine systems. The oxygen atom in isoxazole may confer distinct electronic properties compared to sulfur in thiazole or nitrogen in imidazole .
  • Thiazolo and imidazo derivatives are more commonly reported in kinase inhibitor studies, suggesting broader therapeutic relevance .

Substituent Effects :

  • Bromine at position 5 (target compound) vs. position 6 (6-Bromothiazolo[4,5-b]pyrazin-2-amine) may influence regioselectivity in substitution reactions or binding affinity in biological targets.
  • Methyl groups in 5,7-dimethylthiazolo derivatives enhance lipophilicity, correlating with cytotoxicity .

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